molecular formula C16H13N3O3S2 B3558199 N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide

N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide

Cat. No. B3558199
M. Wt: 359.4 g/mol
InChI Key: QYCLXOFOHGUKGA-UHFFFAOYSA-N
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Description

“N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide” is a chemical compound with the molecular formula C16H13N3O3S2 . It contains a thiazole ring, which is a good pharmacophore nucleus due to its various pharmaceutical applications .


Synthesis Analysis

The synthesis of similar compounds often involves the use of reagents such as hydrazine, ethylhydrazine, or propan-2-ylhydrazine . The reaction conditions typically involve low temperatures and the use of solvents such as methanol or ethanol .


Molecular Structure Analysis

The molecular structure of “this compound” includes a thiazole ring, a benzamide group, and a sulfonyl group . The exact mass of the molecule is 359.03983363 g/mol .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 359.4 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 6 . The compound has a rotatable bond count of 5 and a topological polar surface area of 125 Ų .

Scientific Research Applications

Anticancer Activity

A significant application of compounds related to N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide is in anticancer research. A study synthesized derivatives of this compound and evaluated their anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancer. These compounds showed moderate to excellent anticancer activity, with some derivatives being more effective than the reference drug etoposide (Ravinaik et al., 2021).

Antimicrobial Properties

Another area of research is the antimicrobial properties of thiazole derivatives. A series of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives were synthesized and showed potent antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains (Bikobo et al., 2017).

Nonlinear Optical Materials

These compounds have also been explored for their use in nonlinear optical materials. A study investigated azo sulfonamide chromophophores, including this compound derivatives, for their nonlinear optical properties. The research focused on the formation of diffraction grating in guest-host polymer systems containing these chromophores, demonstrating their potential in optical applications (Kucharski et al., 2010).

Antimicrobial and Antifungal Agents

Further exploring their antimicrobial potential, another study synthesized N-(2-(4-chlorophenyl)-4-oxothiazolidin-3-yl benzamide derivatives, which exhibited significant antimicrobial activity against various bacterial and fungal species, including gram-positive and gram-negative bacteria (Chawla, 2016).

Inhibitory Effects on Type III Secretion in Yersinia

A novel application includes the investigation of these compounds as inhibitors of type III secretion in Yersinia, a genus of bacteria known for causing infections. The study synthesized analogues and evaluated them in a reporter-gene assay, revealing some compounds more potent than the initial compound tested (Kauppi et al., 2007).

Future Directions

The future directions for research on “N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide” could include further investigation into its synthesis, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, more research could be conducted to determine its safety and hazards, as well as its potential applications in medicine and other fields .

properties

IUPAC Name

N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3S2/c20-15(12-4-2-1-3-5-12)18-13-6-8-14(9-7-13)24(21,22)19-16-17-10-11-23-16/h1-11H,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYCLXOFOHGUKGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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